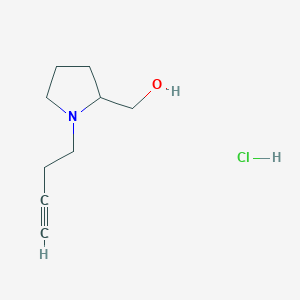

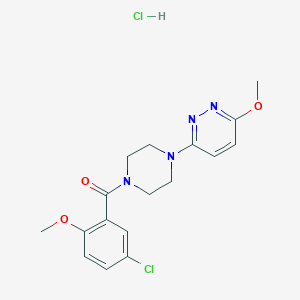

![molecular formula C16H12ClN3O3S B2468756 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865545-59-1](/img/structure/B2468756.png)

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazolo[5,4-d]thiazoles, which are structurally similar, are often synthesized using various synthetic methods .Molecular Structure Analysis

The compound likely contains a benzo[d]thiazol-2(3H)-one core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .科学的研究の応用

Ni-Catalyzed Cross-Electrophile Coupling of Alcohols

The direct coupling of unactivated alcohols remains a challenge in synthetic chemistry. However, recent advancements have demonstrated a strategy that builds upon in situ halogenation and reductive coupling of alcohols with aryl halides to forge Csp2–Csp3 bonds . In this context, our compound acts as a bromination reagent, enabling rapid transformation of a wide range of alcohols to their bromide counterparts. This method is particularly suitable for arylation of structurally complex alcohols without the need for pre-preparation of alkyl halides. Notably, it shows good selectivity in the bromination/arylation of symmetric diols and less sterically hindered hydroxyl groups in polyols, making it promising for selective functionalization of diols and polyols without laborious protecting/deprotecting operations.

Chiral Intermediates for Drug Synthesis

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide: serves as a precursor for enantiopure intermediates used in the production of chiral drugs. These include cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) and other pharmaceutical compounds . Its unique structure contributes to the stereochemistry of these drugs, impacting their biological activity and pharmacokinetics.

Pesticidal Agents

The compound’s derivatives have shown favorable insecticidal potential. In particular, they exhibit efficacy against pests such as the oriental armyworm and diamondback moth . Researchers are exploring formulations based on this compound to develop environmentally friendly and effective pest control solutions.

Geochemical Logging in Scientific Drilling

Geochemical logging methods, including elemental capture spectroscopy (ECS) logging, play a crucial role in palaeoenvironmental research. While not directly related to the compound itself, understanding its behavior in geological contexts can inform the interpretation of log data obtained during scientific drilling . These logs provide valuable insights into past environments and geological processes.

Lead-Acid Batteries

Although not a primary application, lead acid batteries find widespread use in various systems, including small-scale power storage (such as UPS systems) and large grid-scale power systems. The compound’s role lies in the spongy lead acting as the anode and lead dioxide as the cathode, with aqueous sulfuric acid serving as the electrolyte .

将来の方向性

特性

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEZEDXTDYYLMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

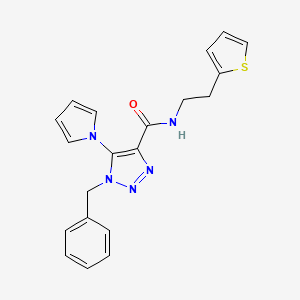

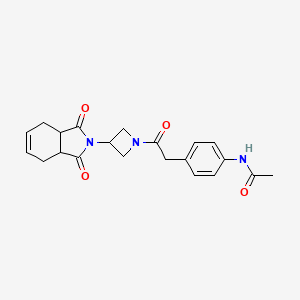

![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2468675.png)

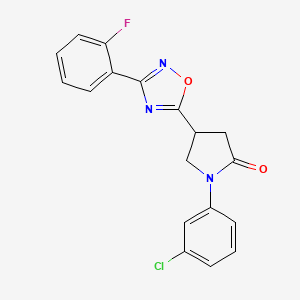

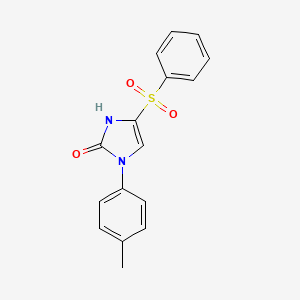

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)

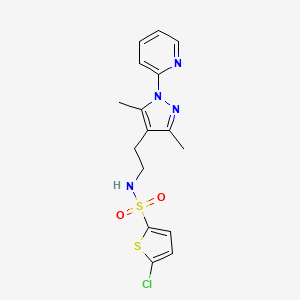

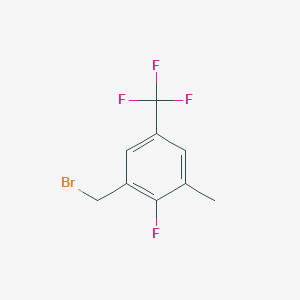

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2468679.png)

![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2468685.png)

![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468693.png)